molecular formula C13H10Cl2O3S B6612094 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride CAS No. 1016699-86-7

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride

Cat. No. B6612094
CAS RN: 1016699-86-7
M. Wt: 317.2 g/mol
InChI Key: MMFCHDUEAVKHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride (4-BCBSC) is a sulfonate ester compound that is used in a variety of scientific and industrial applications. It is a colorless to yellow-brown liquid with a pungent odor and is soluble in organic solvents. 4-BCBSC is a useful reagent for the synthesis of various organic compounds and the production of pharmaceuticals and other industrial products.

Scientific Research Applications

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers and in the synthesis of catalysts. Additionally, 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is used in the synthesis of organic peroxides, which are used in the production of pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is complex and not fully understood. It is believed to act as a catalyst in the reaction of organic compounds, allowing for the formation of new molecules. Additionally, 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is believed to act as a nucleophile, which allows it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride are not well understood. However, it is known that 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is toxic to aquatic organisms and can be harmful if inhaled or ingested. Additionally, 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride can cause skin and eye irritation, and prolonged exposure may lead to respiratory problems.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. Additionally, 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is a versatile reagent and can be used in a variety of reactions. However, its toxicity and potential for irritation make it unsuitable for some experiments.

Future Directions

There are several potential future directions for the use of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride. It could be used in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used to synthesize polymers and catalysts for industrial applications. Finally, it could be used to synthesize organic peroxides for the production of industrial products.

Synthesis Methods

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is synthesized through a two-step process. The first step involves the reaction of 3-chlorobenzene-1-sulfonyl chloride with benzyl alcohol in the presence of a base, such as sodium hydroxide, to form the intermediate 4-benzyloxy-3-chlorobenzene-1-sulfonyl chloride. The second step involves the reaction of the intermediate with a strong acid, such as hydrochloric acid, to form the final product.

properties

IUPAC Name

3-chloro-4-phenylmethoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCHDUEAVKHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride

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